amine dihydrochloride CAS No. 1252334-11-4](/img/structure/B1421856.png)

[(2-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride

Vue d'ensemble

Description

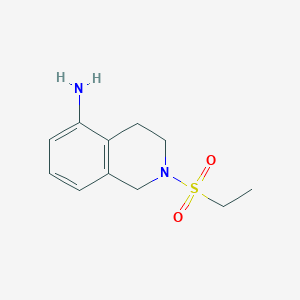

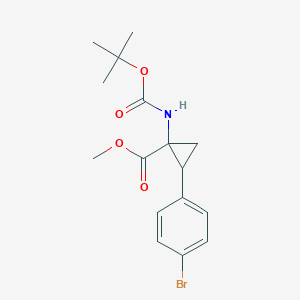

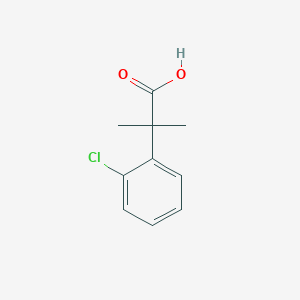

“(2-Methylphenyl)methylamine dihydrochloride” is an organic compound . It is a derivative of pyridine, an aromatic heterocyclic organic compound. The empirical formula of this compound is C14H18Cl2N2 .

Molecular Structure Analysis

The molecular structure of “(2-Methylphenyl)methylamine dihydrochloride” consists of a pyridine ring linked to a methylphenyl group and a methylamine group . The exact structure can be found in chemical databases .Applications De Recherche Scientifique

Fluorescent Zn(II) Sensors : This compound has been utilized in the synthesis of fluorescent Zn(II) sensors. The study by (Nolan et al., 2006) discusses the creation of Zinpyr family dyes, which contain an aniline-based ligand with a pyridyl-amine-pyrrole group. These sensors demonstrated enhanced selectivity for Zn(II) and were found to be cell permeable and responsive in vivo.

Spin Crossover Complexes : A study on polynuclear spin crossover complexes used this compound for the synthesis of iron(II) complexes. (Boldog et al., 2009) explored the impact of substituents on the ligand's structure on the magnetic properties of these complexes.

Fluorescent Sensor for Inorganic Cations : (Mac et al., 2010) synthesized a fluorescent dye based on this compound. The dye acted as a sensor for small inorganic cations like lithium, sodium, and zinc, showing significant bathochromic shift of fluorescence in their presence.

Soluble Derivatives for Metal Ion Affinity and Fluorescence Properties : In the context of studying metal complexes, (Liang et al., 2009) synthesized derivatives of tris((6-phenyl-2-pyridyl)methyl)amine for enhanced solubility. These ligands were used to study binding properties with metal ions like Zn(2+) and Cu(2+), demonstrating significant fluorescence changes upon binding.

Cathinone Derivative Analysis : (Nycz et al., 2016) identified and characterized cathinone derivatives, including this compound, using spectroscopic methods like GC-MS and NMR.

Synthesis of Aminomethylpyridine Derivatives : The compound was used in the synthesis of novel aminomethylpyridine derivatives by (Palamarchuk et al., 2019). These derivatives were generated through nucleophilic substitution reactions.

Diiron(III) Complexes as Methane Monooxygenase Models : (Sankaralingam and Palaniandavar, 2014) used the compound in creating diiron(III) complexes, studying their potential as functional models for methane monooxygenases.

Copper(I) Complexes Synthesis and Characterization : A study by (Dehghanpour et al., 2007) synthesized and characterized copper(I) complexes using this compound as a ligand.

Mécanisme D'action

Target of Action

, which are often involved in various biological processes.

Mode of Action

Sterically hindered amines, such as this compound, can interact with their targets in a unique manner due to their structural characteristics .

Pharmacokinetics

. These properties are crucial in determining the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Methylphenyl)methylamine dihydrochloride. .

Analyse Biochimique

Biochemical Properties

(2-Methylphenyl)methylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been observed to interact with pyridinyl ligands, forming complexes that can catalyze specific biochemical reactions . These interactions are essential for understanding the compound’s role in various biochemical pathways.

Cellular Effects

The effects of (2-Methylphenyl)methylamine dihydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular processes . These effects are crucial for understanding how the compound can be used in cellular and molecular biology research.

Molecular Mechanism

At the molecular level, (2-Methylphenyl)methylamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form complexes with pyridinyl ligands is a key aspect of its molecular mechanism, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Methylphenyl)methylamine dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for its application in long-term experiments.

Dosage Effects in Animal Models

The effects of (2-Methylphenyl)methylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Identifying the optimal dosage is crucial for its safe and effective use in animal studies.

Metabolic Pathways

(2-Methylphenyl)methylamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of (2-Methylphenyl)methylamine dihydrochloride within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

(2-Methylphenyl)methylamine dihydrochloride is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, where it can exert its effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes.

Propriétés

IUPAC Name |

1-(2-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.2ClH/c1-12-6-2-3-7-13(12)10-15-11-14-8-4-5-9-16-14;;/h2-9,15H,10-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMULYNOOIZQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{2-[4-(propan-2-yl)phenoxy]ethyl}acetamide](/img/structure/B1421780.png)

![3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid](/img/structure/B1421781.png)

![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1421782.png)

![1-[(3-Methylphenyl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B1421785.png)